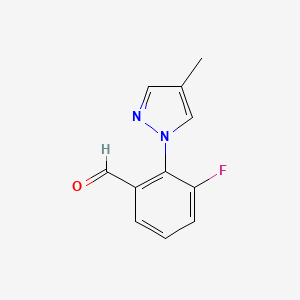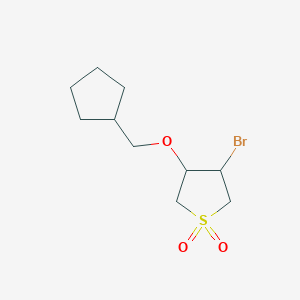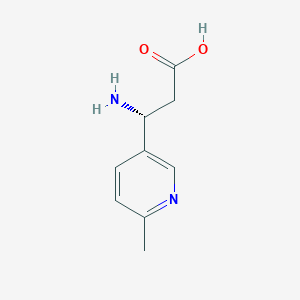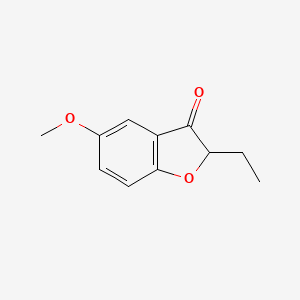
3-Hydroxy-2,3-dimethylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-2,3-dimethylpentanoic acid: is an organic compound with the molecular formula C7H14O3. It is a hydroxy acid, characterized by the presence of both a hydroxyl group (-OH) and a carboxylic acid group (-COOH) on its carbon chain. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,3-dimethylpentanoic acid can be achieved through several methods. One common approach involves the aldol reaction of Meldrum’s acid with formaldehyde, followed by selective reduction using samarium diiodide (SmI2) in the presence of water . This method is advantageous due to its high selectivity and operational simplicity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale aldol reactions followed by purification processes such as crystallization or distillation. The use of environmentally benign reagents and conditions is emphasized to ensure sustainability and safety in industrial settings.
化学反応の分析
Types of Reactions
3-Hydroxy-2,3-dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH2-) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-keto-2,3-dimethylpentanoic acid.
Reduction: Formation of 3-hydroxy-2,3-dimethylpentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Hydroxy-2,3-dimethylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of biodegradable polymers and other environmentally friendly materials.
作用機序
The mechanism of action of 3-Hydroxy-2,3-dimethylpentanoic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate enzyme activity and influence metabolic pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
2-Hydroxy-3,3-dimethylpentanoic acid: Similar structure but with the hydroxyl group on a different carbon.
3,3-Dimethylpentanoic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Hydroxy-2,2-dimethylpentanoic acid: Similar but with different positioning of methyl groups.
Uniqueness
3-Hydroxy-2,3-dimethylpentanoic acid is unique due to the specific positioning of its hydroxyl and methyl groups, which confer distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted applications in research and industry.
特性
分子式 |
C7H14O3 |
|---|---|
分子量 |
146.18 g/mol |
IUPAC名 |
3-hydroxy-2,3-dimethylpentanoic acid |
InChI |
InChI=1S/C7H14O3/c1-4-7(3,10)5(2)6(8)9/h5,10H,4H2,1-3H3,(H,8,9) |
InChIキー |
AGRQNURVBFKFEF-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C(C)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


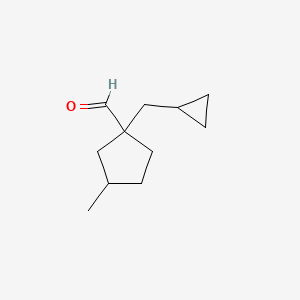
![9-Bromo-1H,2H,3H-benzo[f]indole](/img/structure/B13311212.png)
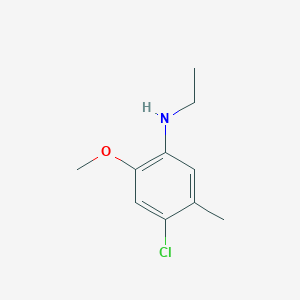
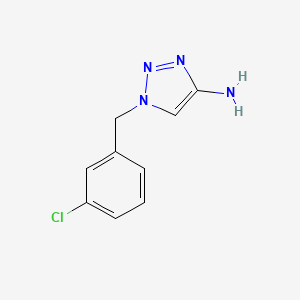
![N-[4-(Methylsulfanyl)phenyl]thian-4-amine](/img/structure/B13311232.png)
